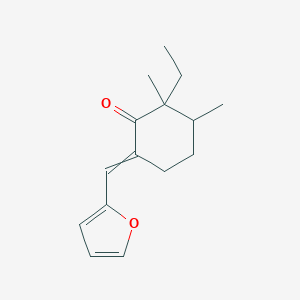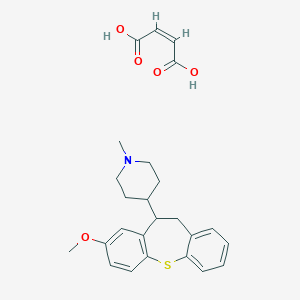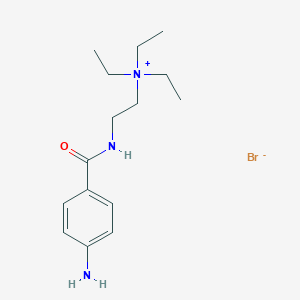
N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide, also known as DMPSA, is a sulfonamide-based compound that has been extensively studied for its potential applications in the field of medicine. DMPSA is a white crystalline powder that is soluble in water and ethanol. This compound is known for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays an important role in various physiological processes.
作用機序
N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide acts by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance, respiration, and ion transport. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form bicarbonate and protons. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide binds to the active site of carbonic anhydrase and inhibits its activity, thereby reducing the production of bicarbonate and protons.
Biochemical and Physiological Effects:
N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to have various biochemical and physiological effects. In addition to its ability to reduce intraocular pressure, N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to have anti-inflammatory and analgesic effects. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis.
実験室実験の利点と制限
One of the major advantages of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is its ability to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. This makes N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide a valuable tool for studying the role of carbonic anhydrase in various physiological processes. However, one of the limitations of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is its low solubility in organic solvents, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the research on N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide. One of the potential applications of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is in the treatment of cancer. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to inhibit the growth of certain cancer cells by inducing apoptosis. Further research is needed to determine the mechanism of action of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide in cancer cells and to explore its potential as a cancer therapeutic.
Another potential application of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is in the treatment of neurological disorders such as Alzheimer's disease. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to have neuroprotective effects and may be able to prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Conclusion:
In conclusion, N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide, or N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide, is a sulfonamide-based compound that has been extensively studied for its potential applications in the field of medicine. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide acts by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has several potential applications in the treatment of various diseases, including glaucoma, cancer, and neurological disorders. Further research is needed to fully understand the potential of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide as a therapeutic agent.
合成法
The synthesis of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide involves the reaction of 4-methyl-1-piperazinecarboxylic acid with diethyl sulfonamide in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the product is then confirmed using various analytical techniques such as HPLC and NMR.
科学的研究の応用
N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been extensively studied for its potential applications in the field of medicine. One of the major applications of N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide is in the treatment of glaucoma, a condition that is characterized by increased intraocular pressure. N,N-diethyl-2-(4-methyl-1-piperazinyl)-3-pyridinesulfonamide has been shown to be effective in reducing intraocular pressure by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the production of aqueous humor in the eye.
特性
分子式 |
C14H24N4O2S |
|---|---|
分子量 |
312.43 g/mol |
IUPAC名 |
N,N-diethyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H24N4O2S/c1-4-18(5-2)21(19,20)13-7-6-8-15-14(13)17-11-9-16(3)10-12-17/h6-8H,4-5,9-12H2,1-3H3 |
InChIキー |
HRVCPSAASJWJRP-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C |
正規SMILES |
CCN(CC)S(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



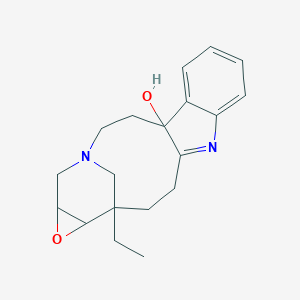

![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)
![2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)
![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)


![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)
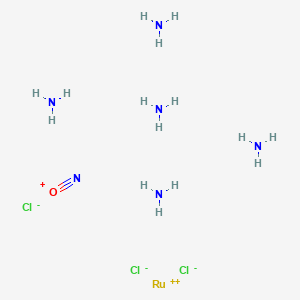
![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)
